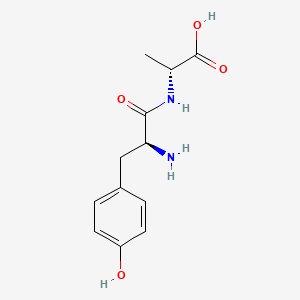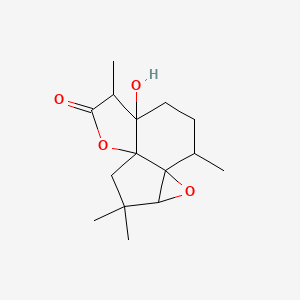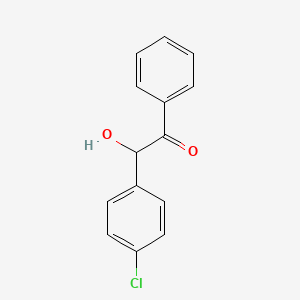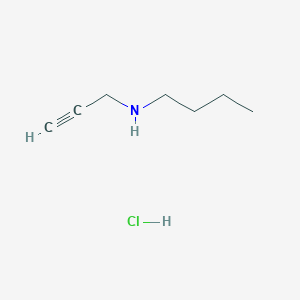
D-Alanine, L-tyrosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanine, L-tyrosyl-: is a dipeptide composed of D-alanine and L-tyrosine D-alanine is a D-enantiomer of alanine, an amino acid that plays a crucial role in protein biosynthesis L-tyrosine is an L-enantiomer of tyrosine, an amino acid involved in the synthesis of proteins and neurotransmitters
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, L-tyrosyl- typically involves peptide bond formation between D-alanine and L-tyrosine. This can be achieved through various methods, including:
Solution-phase peptide synthesis: This method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond.
Solid-phase peptide synthesis: This method uses a solid support to anchor the growing peptide chain, allowing for easy purification and automation.
Industrial Production Methods: Industrial production of D-Alanine, L-tyrosyl- can be achieved through biotechnological methods, such as recombinant DNA technology. For example, the use of engineered Escherichia coli strains expressing specific enzymes can facilitate the efficient production of D-alanine and L-tyrosine, which can then be coupled to form the dipeptide .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: D-Alanine, L-tyrosyl- can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The amino and carboxyl groups of the dipeptide can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of tyrosine.
Reduction: Reduced forms of the dipeptide.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: D-Alanine, L-tyrosyl- is used in the study of peptide synthesis and stereochemistry. It serves as a model compound for understanding the behavior of dipeptides in different chemical environments .
Biology: In biological research, D-Alanine, L-tyrosyl- is used to study protein-protein interactions and enzyme specificity. It helps in understanding the role of D-amino acids in biological systems .
Medicine: Its unique stereochemistry can be exploited to develop drugs with specific biological activities .
Industry: D-Alanine, L-tyrosyl- is used in the production of specialty chemicals and as a building block for more complex molecules. It finds applications in the pharmaceutical and biotechnology industries .
Mecanismo De Acción
The mechanism of action of D-Alanine, L-tyrosyl- involves its interaction with specific enzymes and receptors in biological systems. The D-alanine residue can be recognized by certain enzymes, leading to the formation of enzyme-substrate complexes. The L-tyrosine residue can participate in phosphorylation reactions, playing a role in signal transduction pathways .
Comparación Con Compuestos Similares
L-Alanine, L-tyrosyl-: This dipeptide is similar but contains L-alanine instead of D-alanine.
D-Alanine, D-tyrosyl-: This compound contains D-tyrosine instead of L-tyrosine.
L-Alanine, D-tyrosyl-: This dipeptide has L-alanine and D-tyrosine.
Uniqueness: D-Alanine, L-tyrosyl- is unique due to its combination of D- and L-amino acids, which imparts distinct stereochemical properties. This uniqueness makes it valuable for studying the effects of chirality on biological activity and enzyme specificity .
Propiedades
Número CAS |
67035-21-6 |
|---|---|
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10+/m1/s1 |
Clave InChI |
NLKUJNGEGZDXGO-XCBNKYQSSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)

![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)



![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)



![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)
